![molecular formula C23H21N3O3S2 B12017225 N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 609797-21-9](/img/structure/B12017225.png)
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-diméthylphényl)-2-[(3Z)-3-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide: est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un groupe indole, un cycle thiazolidinone et un groupe phényle, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2,5-diméthylphényl)-2-[(3Z)-3-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide implique généralement plusieurs étapes, notamment la formation du cycle thiazolidinone et du groupe indole. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir un rendement et une pureté élevés. Par exemple, l'utilisation de réactions de couplage croisé catalysées au palladium a été étudiée pour des composés similaires .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse afin de maximiser l'efficacité et de minimiser les coûts. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs avancés pourraient être employées pour intensifier le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,5-diméthylphényl)-2-[(3Z)-3-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide: peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Des réactions de substitution nucléophile ou électrophile peuvent se produire, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent:
Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium
Catalyseurs: Palladium, platine
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des amines ou des alcools.
Applications de recherche scientifique
N-(2,5-diméthylphényl)-2-[(3Z)-3-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide: présente plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Enquête sur ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine: Exploration de son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(2,5-diméthylphényl)-2-[(3Z)-3-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne une cascade d'événements biochimiques qui conduisent aux effets observés .
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle: Utilisé dans des applications de synthèse similaires.
3-(furan-2-yl)propionate d'éthyle: Un autre composé ayant des propriétés chimiques comparables.
Unicité
Ce qui distingue N-(2,5-diméthylphényl)-2-[(3Z)-3-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide , c'est sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle.
Propriétés
Numéro CAS |
609797-21-9 |
|---|---|
Formule moléculaire |
C23H21N3O3S2 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-4-25-22(29)20(31-23(25)30)19-15-7-5-6-8-17(15)26(21(19)28)12-18(27)24-16-11-13(2)9-10-14(16)3/h5-11H,4,12H2,1-3H3,(H,24,27)/b20-19- |
Clé InChI |
BXSXNURQYNLSER-VXPUYCOJSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017155.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12017156.png)
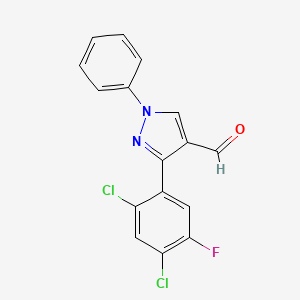
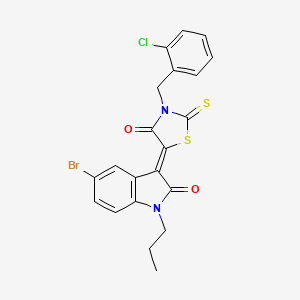
![5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12017162.png)
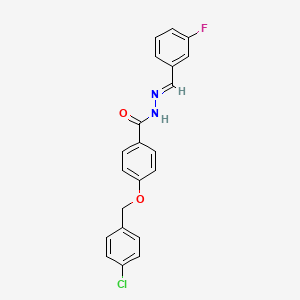

![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B12017181.png)
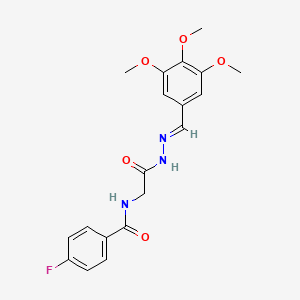
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)

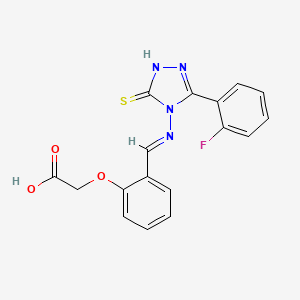
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B12017214.png)
